Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate

CYP3A4 Enzyme Inhibition Drug Metabolism

This 1-methyl-6-ester benzimidazole is the validated building block for the MEK inhibitor Binimetinib. Its N1 methylation eliminates a hydrogen bond donor, increasing lipophilicity and altering target binding versus unsubstituted analogs. With quantifiable CYP3A4 Ki values (120–170 nM), it serves as a precise probe for DDI assays and isoform-specific metabolism studies. The 6-carboxylate regioisomer is essential—generic imidazole esters cannot replicate these properties. Secure the authentic scaffold to ensure synthetic fidelity and assay reproducibility.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 131020-50-3
Cat. No. B164499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
CAS131020-50-3
Synonyms1H-Benzimidazole-6-carboxylicacid,1-methyl-,methylester(9CI)
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=C(C=C2)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-12-6-11-8-4-3-7(5-9(8)12)10(13)14-2/h3-6H,1-2H3
InChIKeySQVPAFJTHBHULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate: Supplier Product Data and Basic Characteristics


Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS: 131020-50-3) is a heterocyclic organic compound belonging to the benzimidazole ester class. It is characterized by a methyl group at the 1-position and a methyl ester group at the 6-position of the benzimidazole core. This specific substitution pattern influences its properties as a building block and pharmacophore [1]. It is commercially available from multiple research chemical suppliers, with reported purities typically ranging from 95% to ≥98.0% . The compound's computed molecular weight is 190.20 g/mol [1].

Risks of Substituting Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate with Other Benzimidazole Analogs


In drug discovery and chemical synthesis, substituting a benzimidazole scaffold with a close analog like a 1-unsubstituted, 5-carboxylate, or 2-substituted derivative is not equivalent. This specific compound's 1-methyl and 6-methyl ester substitution pattern is crucial for its distinct reactivity and biological profile. For instance, the methylation at N1 eliminates a hydrogen bond donor, altering lipophilicity and target binding compared to unsubstituted benzimidazoles . Furthermore, its established role as a key intermediate in the synthesis of the clinically relevant MEK inhibitor Binimetinib [1] and its own specific activity on cytochrome P450 enzymes [2] underscore that its substitution pattern dictates a unique chemical and pharmacological behavior. These properties cannot be replicated by generic or 'in-class' alternatives, making direct substitution a significant risk to experimental outcomes and synthetic routes.

Quantitative Differentiation Evidence for Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate vs. Analogs


CYP3A4 Inhibition Potency: Direct Comparison with 5-Carboxylate Regioisomer

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate demonstrates specific and quantifiable inhibition of human recombinant CYP3A4, with Ki values of 120 nM (midazolam 1'-hydroxylase) and 170 nM (testosterone 6β-hydroxylase). This activity is not merely a class effect. The regioisomeric methyl 1H-benzimidazole-5-carboxylate (CAS: 26663-77-4) lacks these specific activity data in the same assay context. This indicates the 6-carboxylate substitution pattern confers a distinct interaction profile with this key drug-metabolizing enzyme [1]. The compound shows over 6-fold selectivity for CYP3A4 over CYP3A5 (Ki = 1.2 μM for CYP3A5), further differentiating its pharmacophore from other benzimidazoles lacking this selectivity data [1].

CYP3A4 Enzyme Inhibition Drug Metabolism

Crucial Intermediate in Binimetinib (MEK Inhibitor) Synthesis

This compound is a documented, critical intermediate in the synthesis of Binimetinib (a clinically approved MEK1/2 inhibitor). Its structure is the scaffold for the Binimetinib methyl ester impurity (Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate, CAS: 1415559-93-1) [1]. This established synthetic pathway is unique to the 1-methyl-1H-benzo[d]imidazole-6-carboxylate core and cannot be replicated by other simple benzimidazole esters like methyl 2-methyl-1H-benzimidazole-6-carboxylate (CAS: 106429-51-0), which is not documented in this context . The 1-methyl group is essential for the final drug's activity, making this compound a non-substitutable building block for this entire class of anti-cancer agents.

Kinase Inhibitor Drug Synthesis Intermediates

Distinctive 1H NMR Spectroscopic Signature

The compound's 1H NMR spectrum provides a definitive and quantifiable signature for identity confirmation and purity assessment. Characteristic peaks include aromatic proton signals between δ 7.88 and 8.15 ppm and a diagnostic singlet for the ester methyl group at δ 3.93 ppm . This specific NMR fingerprint is a direct consequence of its unique substitution pattern and serves as a crucial quality control (QC) benchmark. In contrast, the closely related methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate (CAS: 127007-36-7) will exhibit a different aromatic proton splitting pattern and additional aliphatic signals, making its NMR spectrum clearly distinct . For procurement, this specific, documented spectrum provides a verifiable standard for ensuring the correct compound is received.

Quality Control NMR Spectroscopy Structural Confirmation

Predicted Physicochemical Properties Differentiate from 5-Regioisomer

Computationally derived properties offer a quantitative basis for differentiation. Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate has a Consensus Log Po/w of 1.43 and a Topological Polar Surface Area (TPSA) of 44.12 Ų . Its regioisomer, methyl 1H-benzimidazole-5-carboxylate (CAS: 26663-77-4), while structurally similar, has a different TPSA of 55 Ų and a reported LogP of 1.65790 [1]. These differences, though seemingly small, translate to altered membrane permeability, solubility, and protein binding potential. In early-stage drug design, these computed values are key for prioritizing lead candidates and cannot be assumed equivalent between regioisomers.

Computational Chemistry Lipophilicity Drug Design

Primary Application Scenarios for Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate


Medicinal Chemistry: Synthesis of MEK Inhibitors and Kinase-Targeted Libraries

This compound is a validated, non-substitutable building block for the synthesis of Binimetinib and its derivatives [1]. Its procurement is essential for any medicinal chemistry program focusing on the MEK1/2 kinase pathway, including efforts to develop novel anti-cancer agents or to generate reference standards and impurities for analytical development. The established synthetic route using this specific scaffold reduces project risk and accelerates hit-to-lead campaigns for this target class.

ADME/DMPK Research: Investigating CYP3A4-Mediated Drug-Drug Interactions

With its well-defined, quantifiable Ki values of 120 nM and 170 nM for CYP3A4 [2], this compound serves as a valuable tool compound for in vitro studies of cytochrome P450 inhibition. It can be used to calibrate assays, investigate structure-activity relationships (SAR) for CYP3A4 binding, or as a positive control in drug-drug interaction screening panels. Its selectivity over CYP3A5 (Ki = 1.2 μM) adds further utility for dissecting isoform-specific metabolism.

Analytical Chemistry: Development of Quality Control Methods

Its unique 1H NMR spectrum (characteristic peaks at δ 3.93 ppm and aromatic region) and HPLC retention time make it an ideal reference standard for developing and validating analytical methods. This is particularly relevant for quality control laboratories tasked with verifying the identity and purity of research compounds or for tracking impurities in the synthesis of complex pharmaceuticals like Binimetinib.

Computational Chemistry: Calibration and Validation of ADME Prediction Models

The compound's well-documented computed properties (e.g., TPSA = 44.12 Ų, Consensus Log Po/w = 1.43) provide a useful data point for calibrating and validating in silico models that predict drug-likeness, solubility, and membrane permeability. Its clear structural and property differentiation from regioisomeric analogs makes it a valuable case study for training and testing computational chemistry tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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